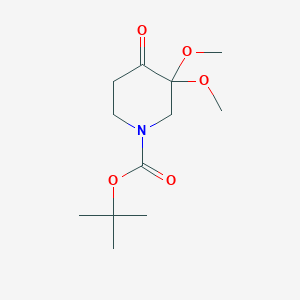

N-(oxan-4-yl)guanidine hydroiodide

Overview

Description

“N-(oxan-4-yl)guanidine hydroiodide” is a chemical compound . It is a type of guanidine, a class of organic compounds with the functional group (NH2)2C=NR .

Synthesis Analysis

The synthesis of guanidines, including “N-(oxan-4-yl)guanidine hydroiodide”, can be achieved through a one-pot approach. This involves the use of N-chlorophthalimide, isocyanides, and amines. This method provides efficient access to diverse guanidines in yields up to 81% .Scientific Research Applications

Biological Applications

Guanidines, including N-(oxan-4-yl)guanidine hydroiodide, are versatile functional groups in chemistry. They have found application in a diversity of biological activities . The ability of guanidines to form hydrogen bonds, their planarity, and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity .

Synthesis of Guanidines

The synthesis of guanidines involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation .

Kinase Inhibitors

Some of the reported applications of this useful synthetic methodology in the preparation of potentially active derivatives include the synthesis of 3-guanidinium-4′-arylguanidinium diaromatic derivatives as kinase inhibitors .

DNA Minor Groove Binders

Guanidines have been used as DNA minor groove binders . The planarity of the guanidinium cation can often determine the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .

α2-Noradrenaline Receptors Antagonists

Guanidines have also been used as α2-noradrenaline receptors antagonists . The high basicity of guanidine indicates that at physiological pH, guanidine will be protonated forming the guanidinium cation .

One-Pot Synthesis of Diverse Guanidines

A sequential one-pot approach towards N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .

Hybrid Perovskite Solar Cells

N-(oxan-4-yl)guanidine hydroiodide has been used in the fabrication of hybrid perovskite solar cells . The reactivity of GI and inorganic material was examined by drop-coating .

Safety And Hazards

The safety data sheet for guanidine hydrochloride, a related compound, indicates that it may be harmful if swallowed or inhaled, causes skin and eye irritation, and is harmful to aquatic life . It is recommended to avoid breathing dust, to use only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection .

Future Directions

Guanidines, including “N-(oxan-4-yl)guanidine hydroiodide”, have found application in a diversity of biological activities. They are considered a versatile functional group in chemistry . The future directions in the field of guanidines include the development of new synthetic methods and the exploration of their practical applications as organocatalysts .

properties

IUPAC Name |

2-(oxan-4-yl)guanidine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.HI/c7-6(8)9-5-1-3-10-4-2-5;/h5H,1-4H2,(H4,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRLEJLMIHVFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N=C(N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(oxan-4-yl)guanidine hydroiodide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-N-[(1E,3E)-3-[(3-nitrophenyl)imino]prop-1-en-1-yl]aniline hydrochloride](/img/structure/B1430316.png)